Leucodin
Overview
Description
Mechanism of Action
Target of Action
Leucodin primarily targets the cytochrome P450 enzyme . This enzyme plays a crucial role in the metabolism of organic substances and the biosynthesis of important molecules within the body .
Mode of Action
This compound interacts with its target, the cytochrome P450 enzyme, to catalyze the formation of the lactone ring present in sesquiterpene lactones . This interaction results in the conversion of germacrene acid into costunolide . The formation of this compound from costunolide likely involves more than one enzyme, including a cytochrome P450 enzyme .
Biochemical Pathways
This compound affects the biochemical pathway that leads to the formation of sesquiterpene lactones . These are a major class of plant secondary metabolites that are mainly found in the Asteraceae but also occur infrequently in other high plant families and lower plants .
Pharmacokinetics
It’s known that the compound’s action is dependent on nadph and molecular oxygen .
Result of Action
This compound has been shown to inhibit the inflammatory response in macrophages and suppress lipid accumulation in hepatocytes . It enhances the phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC) in HepG2 cells exposed to ethanol . Additionally, it inhibits the expression of sterol regulatory element binding protein-1 (SREBP1) and ACC in ethanol-treated HepG2 cells .
Action Environment
It’s known that the formation of this compound from costunolide is oxygen-dependent
Biochemical Analysis
Biochemical Properties
Leucodin is involved in a series of biochemical reactions. It is formed from (+)-costunolide , a common germacranolide . The formation of this compound from (+)-costunolide probably involves more than one enzyme, including a cytochrome P450 enzyme . The first-mentioned reaction involves an enoate reductase .
Molecular Mechanism
The molecular mechanism of this compound involves the conversion of (+)-costunolide into this compound . This process likely involves more than one enzyme, including a cytochrome P450 enzyme . The formation of the lactone ring in this compound most likely occurs via C6-hydroxylation of the germacrene acid and subsequent attack of this hydroxyl group at the C12-atom of the carboxyl group .
Metabolic Pathways
This compound is part of the metabolic pathway that involves the conversion of germacrene acid into (+)-costunolide . This pathway involves several enzymes, including a cytochrome P450 enzyme and an enoate reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucodin can be synthesized from (+)-costunolide, a common germacranolide. The formation of this compound from (+)-costunolide involves multiple enzymatic steps, including the action of cytochrome P450 enzymes. The process is oxygen-dependent and can be inhibited by cytochrome P450 inhibitors or carbon monoxide .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from plant sources such as Gynoxys verrucosa. The process includes harvesting the plant material, followed by solvent extraction and chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
Leucodin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.
Reduction: Enoate reductase is commonly used.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include other sesquiterpene lactones such as 11(S),13-dihydrocostunolide .
Scientific Research Applications
Leucodin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their biosynthesis.
Biology: Investigated for its role in plant defense mechanisms and its cytotoxic effects on human leukemia cells.
Medicine: Studied for its potential therapeutic applications, particularly in cancer treatment due to its cytotoxic activity.
Industry: Used in the development of natural insect deterrents due to its presence in plants like chicory
Comparison with Similar Compounds
Leucodin is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:
Costunolide: A precursor in the biosynthesis of this compound.
Dihydrocostunolide: Another sesquiterpene lactone derived from costunolide.
Matricarin: A related compound with similar biological activities
This compound stands out due to its specific cytotoxic activity against human leukemia cells and its potential therapeutic applications.
Properties
IUPAC Name |
(3S,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3/t9-,10-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPSSVHNEGMBDQ-NUZBWSBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170810 | |
Record name | Desacetoxymatricarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17946-87-1 | |
Record name | Leukomisin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17946-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desacetoxymatricarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017946871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desacetoxymatricarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESACETOXYMATRICARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G2W00IRUI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Leucomisine?
A1: Research suggests that Leucomisine possesses several biological activities, including:
- Anti-allergic activity: Leucomisine exhibits potent inhibitory activity against β-hexosaminidase release from RBL-2H3 cells, suggesting anti-allergic potential. []
- Anti-inflammatory activity: Studies indicate Leucomisine can attenuate inflammatory responses, potentially via modulation of the P2X7 receptor pathway. []
- Antibacterial and immunostimulatory activity: Leucomisine demonstrates antibacterial properties and can stimulate phagocytosis. [, ]
- Anti-hyperlipidemic activity: Leucomisine has been shown to reduce serum free fatty acids and triacylglycerols, and hepatic triacylglycerol content in a rat model of ethanol-induced hyperlipidemia. [] This effect may be attributed to inhibition of lipolysis in adipose tissue. []
- Hypotensive and vasorelaxant effects: Leucomisine exhibits hypotensive and vasorelaxant properties, potentially through calcium channel blockade and nitric oxide production. []
Q2: How does Leucomisine exert its anti-inflammatory effects?
A2: While the exact mechanisms are still under investigation, research suggests that Leucomisine may attenuate inflammation by targeting the P2X7 receptor pathway. [] Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved.
Q3: What is the molecular formula and weight of Leucomisine?
A3: Leucomisine has the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol.
Q4: What spectroscopic data is available for Leucomisine?
A4: Leucomisine has been characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR data are available, providing detailed information about the compound's structure and stereochemistry. [, , ]
- Mass Spectrometry (MS): EI-MS and CI-MS data have been used to determine the molecular weight and fragmentation pattern of Leucomisine. []
- UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the compound's chromophores and can aid in its identification. []
Q5: Has Leucomisine been synthesized?
A5: Yes, Leucomisine has been successfully synthesized along with several other guaianolides. This synthesis involved a common cationic intermediate derived from (11S)-1β-(mesyloxy) eudesm-3-eno-12,6α-lactone. []
Q6: What analytical methods are used to identify and quantify Leucomisine?
A6: Commonly used analytical techniques include:
- Thin Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for initial identification and separation. [, , ]
- High Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for both qualitative and quantitative analysis. [, , , ]
- Gas Chromatography (GC): GC, often coupled with MS, allows for the separation and identification of volatile compounds, including Leucomisine. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.